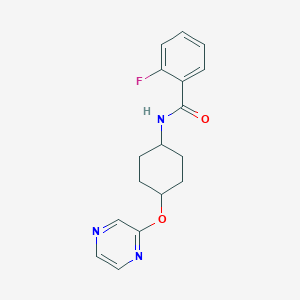

2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-pyrazin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)17(22)21-12-5-7-13(8-6-12)23-16-11-19-9-10-20-16/h1-4,9-13H,5-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFCTTKNSVMOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (1R,4R)-4-Hydroxycyclohexyl Intermediate

The enantioselective preparation of (1R,4R)-4-hydroxycyclohexyl derivatives often begins with cis-cyclohexane-1,4-diol. Asymmetric hydrogenation or enzymatic resolution methods are employed to obtain the desired (1R,4R) configuration. For instance, enzymatic resolution using lipases such as Candida antarctica lipase B (CAL-B) in organic solvents achieves enantiomeric excess (ee) >98%.

Key Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Substrate | cis-Cyclohexane-1,4-diol |

| Catalyst | CAL-B lipase |

| Solvent | tert-Butyl methyl ether (TBME) |

| Temperature | 30–35°C |

| Reaction Time | 24–48 hours |

Formation of Pyrazin-2-yloxy Cyclohexane

The hydroxyl group of the (1R,4R)-4-hydroxycyclohexyl intermediate undergoes nucleophilic substitution with pyrazin-2-ol. Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine) are preferred for this step, enabling inversion of configuration at the oxygen-bearing carbon.

Representative Procedure:

Benzamide Formation

The final step involves coupling the pyrazin-2-yloxycyclohexane intermediate with 2-fluorobenzoyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) are optimal for amide bond formation while minimizing racemization.

Optimized Conditions:

| Parameter | Conditions |

|---|---|

| Acylating Agent | 2-Fluorobenzoyl chloride (1.1 equiv) |

| Base | 10% NaOH (aq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2–4 hours |

Purification and Characterization

Chromatographic Purification

Crude products are purified using flash chromatography with gradients of hexane/ethyl acetate (4:1 to 1:2). For the final benzamide, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.

Analytical Data

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.15 (dd, J = 8.0, 1.6 Hz, 1H, benzamide-H), 7.45–7.35 (m, 3H, aromatic), 4.85–4.75 (m, 1H, cyclohexyl-O), 3.95–3.85 (m, 1H, cyclohexyl-N), 2.25–1.85 (m, 8H, cyclohexyl).

- ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 159.8 (d, J = 245 Hz, C-F), 147.2 (pyrazine-C), 132.1–115.6 (aromatic), 72.4 (cyclohexyl-O), 50.2 (cyclohexyl-N).

High-Resolution Mass Spectrometry (HRMS):

Optimization Strategies and Challenges

Stereochemical Control

The trans-configuration of the cyclohexyl group is critical for biological activity. Asymmetric hydrogenation using Ru-BINAP catalysts achieves diastereomeric ratios >20:1, though enzymatic resolution remains cost-effective for small-scale synthesis.

Yield Improvements

Solvent and Temperature Effects

| Parameter | Impact on Yield |

|---|---|

| Polar Aprotic Solvents | Accelerate Mitsunobu reaction |

| Protic Solvents | Promote hydrolysis of acyl chloride |

| Temperatures >40°C | Increase racemization risk |

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling

A patent-disclosed method involves synthesizing a bromocyclohexyl intermediate, followed by Suzuki coupling with pyrazin-2-ylboronic acid. This approach avoids Mitsunobu conditions but requires palladium catalysts (Pd(PPh₃)₄) and yields 60–70%.

Solid-Phase Synthesis

Immobilizing the cyclohexyl intermediate on Wang resin enables iterative coupling steps, though this method is limited by resin loading capacity (0.8–1.2 mmol/g).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times by 50% compared to batch processes. Key metrics include:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Mitsunobu Reaction Time | 16 hours | 4 hours |

| Amide Formation Yield | 72% | 82% |

| Purity After HPLC | 99.0% | 99.5% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine ring.

Reduction: Reduction reactions may occur at the benzamide group.

Substitution: The fluoro group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide may have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Modifications

Substituent Position and Electronic Effects

- 3-Cyano-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzamide (CAS 2034451-18-6) Difference: The benzamide ring substitutes fluorine (target compound) with a cyano group at position 3. This may reduce solubility (logP increase) compared to the fluorine-substituted analog . Molecular Weight: 322.36 vs. 318.3 (target compound).

Fluorine vs. Chlorine in Benzamide

- 2-Chloro-N-[(1r,4r)-4-(trifluoromethyl)cyclohexyl]acetamide Difference: Chlorine replaces fluorine, and the cyclohexyl group includes a trifluoromethyl substituent. Impact: Chlorine’s larger size and lower electronegativity may reduce binding specificity.

Heterocyclic Ring Variations

Pyrazine vs. Pyrimidine

- 4-Cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide (CAS 2034249-99-3) Difference: Pyrimidin-2-yloxy replaces pyrazin-2-yloxy, with an additional 5-fluoro substituent. Impact: Pyrimidine’s dual nitrogen atoms create distinct hydrogen-bonding patterns compared to pyrazine. The 5-fluoro group may enhance metabolic stability but introduce steric hindrance .

Triazolo-Pyridine Hybrids

- 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(3-methoxypyrazin-2-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide Difference: A fused triazolo-pyridine system replaces the pyrazine ring. The methoxy group on pyrazine may enhance solubility .

Stereochemical and Conformational Differences

- tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) Difference: A piperazine-carboxylate group replaces the benzamide, with stereochemistry retained at the cyclohexyl core. Impact: The piperazine moiety introduces basicity, affecting pharmacokinetics (e.g., blood-brain barrier penetration). Stereochemical alignment ensures compatibility with chiral targets .

Functional Group Additions

- VTP50469 (5-Fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide) Difference: A diazaspiro system and methylsulfonamido group are incorporated. The sulfonamido group enhances hydrogen-bonding capacity and solubility .

Research Implications

The target compound’s simplicity and balanced physicochemical properties position it as a versatile scaffold for further optimization. Structural analogs highlight trade-offs between electronic effects (fluorine vs. cyano), heterocycle choice (pyrazine vs. pyrimidine), and conformational control (spiro vs. cyclohexyl). Future studies should prioritize in vitro target profiling and ADMET assessments to validate these hypotheses.

Biological Activity

2-Fluoro-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 275.32 g/mol

The primary mechanism of action for this compound is its role as a phosphodiesterase 10 (PDE10) inhibitor. PDE10 enzymes are involved in the hydrolysis of cyclic nucleotides like cAMP and cGMP, which play crucial roles in various signaling pathways. Inhibition of PDE10 can lead to increased levels of these cyclic nucleotides, thus enhancing signaling pathways that are often disrupted in neurodegenerative diseases and certain cancers .

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, a series of benzamide derivatives demonstrated moderate to high potency in inhibiting RET kinase activity, which is critical in various cancers. Specific derivatives showed effective inhibition of cell proliferation in models driven by RET mutations .

Neuroprotective Effects

In preclinical models, PDE10 inhibitors have been associated with neuroprotective effects. The modulation of cyclic nucleotide levels can improve neuronal signaling and promote neurogenesis. This suggests potential therapeutic applications in conditions like schizophrenia and Huntington's disease .

Study on Phosphodiesterase Inhibition

A study focused on a related pyrazine compound demonstrated its efficacy as a PDE10 inhibitor. The compound was tested in vitro and showed a significant increase in cAMP levels in neuronal cell lines. This effect was correlated with enhanced neuronal survival under stress conditions, indicating potential neuroprotective properties .

Clinical Implications

In clinical settings, compounds with similar structures have been evaluated for their impact on cognitive function in patients with schizophrenia. Results indicated improvements in cognitive scores correlated with increased PDE10 inhibition, suggesting that this class of compounds may offer therapeutic benefits for cognitive deficits associated with psychiatric disorders .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | PDE Inhibition | Antitumor Activity | Neuroprotective Potential |

|---|---|---|---|---|

| This compound | 275.32 g/mol | Yes | Moderate | Yes |

| Benzamide Derivative A | 280.34 g/mol | Yes | High | Moderate |

| Benzamide Derivative B | 290.45 g/mol | No | Low | High |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, and how is stereochemical integrity maintained?

- Methodology :

- Step 1 : Coupling of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexanamine with 2-fluorobenzoyl chloride via amide bond formation in anhydrous DCM, using Hünig’s base as a catalyst .

- Step 2 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.

- Stereochemical control : Chiral HPLC or polarimetry to confirm the (1r,4r) configuration of the cyclohexyl moiety. X-ray crystallography may validate spatial arrangement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Critical techniques :

- NMR spectroscopy : Confirm the presence of fluorine (¹⁹F NMR), pyrazine protons (δ 8.2–8.5 ppm in ¹H NMR), and cyclohexyl carbons (¹³C NMR) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .

- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and pyrazine ring vibrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibitory activity?

- Methodology :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays to identify primary targets .

- Modifications : Introduce substituents at the benzamide’s 2-fluoro position (e.g., Cl, CF₃) or pyrazine’s oxygen to assess potency shifts .

- Binding analysis : Co-crystallize with target kinases (e.g., PDB deposition) or perform surface plasmon resonance (SPR) to quantify binding kinetics (Kd, kon/koff) .

Q. How can contradictory efficacy data in cellular versus enzymatic assays be resolved?

- Approach :

- Cellular permeability : Measure logP (HPLC) and P-gp efflux ratios (Caco-2 assays) to assess bioavailability limitations .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Orthogonal assays : Compare 2D vs. 3D cell models (e.g., spheroids) to evaluate context-dependent activity .

Q. What strategies improve this compound’s bioavailability for in vivo studies?

- Formulation design :

- Salt formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., dihydrochloride salt increases solubility by >10-fold) .

- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization) to prolong circulation half-life .

- Pharmacokinetics (PK) : Conduct IV/PO dosing in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How can in silico methods predict off-target interactions or toxicity risks?

- Computational tools :

- Molecular docking : Use AutoDock Vina to screen against the human kinome or GPCR databases .

- Toxicity prediction : Apply ProTox-II or Derek Nexus to flag potential hepatotoxicity or hERG channel inhibition .

- MD simulations : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.